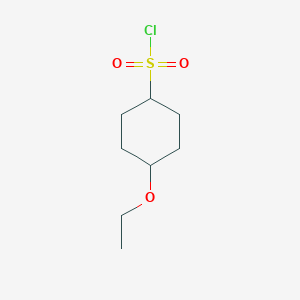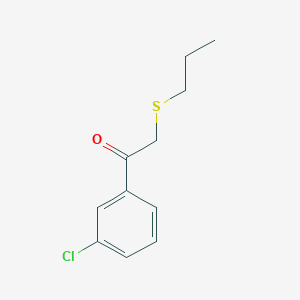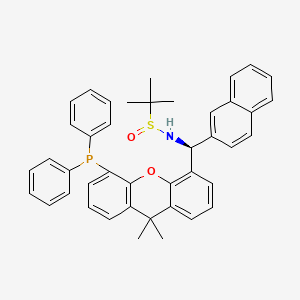![molecular formula C7H5N3O B13650723 Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)
Pyrido[3,4-d]pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,4-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyrimidine derivatives with aldehydes or ketones under acidic or basic conditions. For example, the condensation of 4-aminopyrimidine with an aldehyde in the presence of an acid catalyst can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[3,4-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Pyrido[3,4-d]pyrimidin-5-ol derivatives have been investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of pyrido[3,4-d]pyrimidin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases or receptors by binding to their active sites. This binding can disrupt normal cellular signaling pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,2-d]pyrimidine: Known for its potential as a kinase inhibitor.
Pyrido[4,3-d]pyrimidine: Studied for its anticancer and anti-inflammatory properties.
Uniqueness
Pyrido[3,4-d]pyrimidin-5-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 5-position. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .
Eigenschaften
Molekularformel |
C7H5N3O |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
pyrido[3,4-d]pyrimidin-5-ol |
InChI |
InChI=1S/C7H5N3O/c11-7-3-8-2-6-5(7)1-9-4-10-6/h1-4,11H |
InChI-Schlüssel |
SNOIROXQNNLQJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=CC2=NC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)

![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)



![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)





![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
